molecular formula C10H16O2 B12523707 4-Cyclohexyl-3,6-dihydro-1,2-dioxine CAS No. 681855-85-6

4-Cyclohexyl-3,6-dihydro-1,2-dioxine

Cat. No.: B12523707
CAS No.: 681855-85-6
M. Wt: 168.23 g/mol
InChI Key: LVWFERDGQYSCNU-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3,6-dihydro-1,2-dioxine is an organic compound characterized by a cyclohexyl group attached to a dihydro-1,2-dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-3,6-dihydro-1,2-dioxine typically involves the dihydroxylation of 4-substituted 1,2-dioxines. The general procedure includes the use of reagents such as osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxine ring into diols or other reduced forms.

    Substitution: The cyclohexyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Halogenating agents or organometallic reagents are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include cyclohexyl-substituted ketones, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Cyclohexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Cyclohexyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexyl-3,6-dihydro-1,2-dioxine is unique due to its specific combination of a cyclohexyl group and a dihydro-1,2-dioxine ring.

Properties

CAS No.

681855-85-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-cyclohexyl-3,6-dihydro-1,2-dioxine

InChI

InChI=1S/C10H16O2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h6,9H,1-5,7-8H2

InChI Key

LVWFERDGQYSCNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CCOOC2

Origin of Product

United States

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